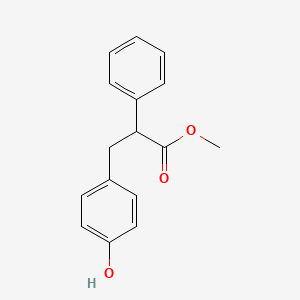

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate

Description

Properties

IUPAC Name |

methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-10,15,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLJYRFYTBGGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-hydroxyphenyl)-2-phenylpropanoic acid+methanolacid catalystMethyl 3-(4-hydroxyphenyl)-2-phenylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

Reaction Conditions :

-

Base : KOH (2.0–3.0 eq)

-

Solvent : 50% aqueous ethanol

-

Temperature : 78°C for 6 hours

| Product | Key Functionalization | Application |

|---|---|---|

| 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid | Carboxylic acid | Precursor for amides, hydrazides |

Hydrazinolysis

The ester reacts with hydrazine hydrate to form hydrazides, enabling peptide bond formation:

Reaction Conditions :

-

Reagent : Hydrazine hydrate (excess)

-

Solvent : Ethanol

-

Temperature : Reflux for 9 hours

Example Reaction :

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group participates in alkylation reactions, such as with epichlorohydrin, to form ether derivatives. This step is pivotal in synthesizing pharmacologically active compounds:

Reaction Conditions :

-

Reagent : Epichlorohydrin (2.0–2.5 eq)

-

Catalyst : Potassium carbonate, KI (catalytic)

-

Solvent : Acetonitrile or MTBE

-

Temperature : 60–85°C for 2 hours

Product :

-

(S)-2,2-Dimethyl-1,3-dioxolan-4-yl methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)-2-phenylpropanoate

Acetylation of the Hydroxyl Group

The hydroxyl group undergoes acetylation to form acetates, enhancing stability or modifying reactivity:

Reaction Conditions :

-

Reagent : Acetic anhydride (1.2 eq)

-

Catalyst : DMAP (0.1 eq)

-

Solvent : Dichloromethane

-

Temperature : 25°C for 4 hours

Product :

-

Methyl 3-(4-acetoxyphenyl)-2-phenylpropanoate

C–C Coupling via Trichloroacetimidate Intermediates

The hydroxyl group is converted to a trichloroacetimidate, enabling Friedel-Crafts-type arylations:

Reaction Conditions :

-

Reagent : Trichloroacetonitrile (1.5 eq), DBU (1.0 eq)

-

Solvent : Dichloromethane

-

Temperature : 25°C for 2 hours

Example :

Enzymatic and Biological Interactions

While not a synthetic reaction, the compound’s hydroxyl and ester groups facilitate interactions with biological targets:

-

HDAC Inhibition : Structural analogs demonstrate histone deacetylase (HDAC) inhibition via binding to zinc-containing active sites .

-

Anti-inflammatory Activity : Hydrogen bonding between the hydroxyl group and enzyme residues (e.g., IKKβ) modulates cytokine suppression .

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Product Application | Yield Range |

|---|---|---|---|

| Ester Hydrolysis | KOH, aqueous ethanol, 78°C | Carboxylic acid intermediates | 85–92% |

| Hydrazinolysis | Hydrazine hydrate, ethanol reflux | Hydrazides for peptide synthesis | 70–78% |

| O-Alkylation | Epichlorohydrin, K₂CO₃, KI, 60–85°C | Ether derivatives for drug synthesis | 65–75% |

| Acetylation | Acetic anhydride, DMAP, 25°C | Acetates for stability modification | 82–88% |

| C–C Coupling | Trichloroacetonitrile, TMSOTf | Aryl derivatives for material science | 80–90% |

Structural Insights Driving Reactivity

-

Hydroxyl Group : Enhances nucleophilic substitution and hydrogen-bonding capacity.

-

Ester Group : Susceptible to hydrolysis, aminolysis, and transesterification.

-

Aromatic Rings : Enable electrophilic substitutions (e.g., nitration, halogenation), though these reactions are less documented in the literature reviewed.

Scientific Research Applications

Anti-inflammatory and Antioxidant Properties

Research indicates that Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate exhibits anti-inflammatory effects, making it a candidate for therapeutic applications in treating inflammatory diseases. Its hydroxyl group may contribute to its antioxidant properties, potentially reducing oxidative stress in biological systems.

Case Study:

A study evaluated the compound's efficacy as an anti-inflammatory agent in animal models. Results showed a significant reduction in inflammatory markers, suggesting its potential use in developing anti-inflammatory drugs .

Neurotransmitter Modulation

The compound has been investigated for its role in modulating neurotransmitter systems, which could have implications for treating neurological disorders. Preliminary findings suggest it may influence serotonin and dopamine pathways.

Plant Growth Regulation

This compound has been identified as a component of root exudates that modulates plant growth and root system architecture. It functions as a nitrification inhibitor in soil, enhancing nutrient retention and promoting healthy plant development.

Experimental Findings:

In experiments with Perilla frutescens, treatment with the compound resulted in reduced primary root growth but increased lateral root formation. Transcriptomic analysis revealed differential expression of genes involved in carbon/nitrogen metabolism, contributing to enhanced secondary metabolite accumulation.

Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry .

Synthesis Methods:

Several methods have been documented for synthesizing this compound, including:

- Esterification reactions

- Grignard reactions

- Michael addition reactions

These methods highlight the compound's versatility in research applications across different scientific domains.

Data Table: Summary of Key Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Significant reduction in inflammatory markers |

| Neurotransmitter modulation | Influences serotonin/dopamine pathways | |

| Agricultural Science | Plant growth regulation | Induces lateral root formation; enhances metabolite accumulation |

| Chemical Synthesis | Building block for complex molecules | Facilitates synthesis of diverse organic compounds |

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate involves its interaction with various molecular targets and pathways. For instance, in plants, it modulates root system architecture by interfering with auxin signaling via the nitric oxide (NO) and reactive oxygen species (ROS) pathways . This modulation affects root development and secondary metabolite accumulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate with analogs based on substituent variations, bioactivity, and physicochemical properties.

Methyl 3-(4-hydroxyphenyl)prop-2-enoate (Methyl p-coumarate)

- Structure: Features a propenoate group (α,β-unsaturated ester) instead of the phenylpropanoate backbone.

- Natural Occurrence : Found in plants like bamboo shoots and onions, with roles in antioxidant and anti-inflammatory pathways .

- Bioactivity: Demonstrates higher solubility in polar solvents due to the unsaturated bond, enhancing bioavailability compared to the saturated propanoate analog .

- Molecular Weight : 178.18 g/mol (vs. ~270 g/mol estimated for the target compound based on structural analogs) .

Methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate

- Structure : Chlorine substitution at the 4-position of the phenyl ring, with additional methyl groups at positions 2 and 2.

- Synthetic Utility : The chloro group enhances electrophilicity, making it a precursor for cross-coupling reactions, while methyl groups increase steric hindrance, reducing reactivity .

- Thermal Stability : Higher melting point (unreported) predicted due to increased molecular symmetry and halogen presence.

Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate

- Structure: Incorporates an enoylamino side chain, improving cell permeability.

- Bioactivity: Potent anti-inflammatory activity via NF-κB inhibition in monocytes (IC₅₀ = 12 µM for IL-6 suppression) .

- Key Difference: The enoylamino group facilitates hydrogen bonding with protein targets, unlike the parent compound’s ester functionality .

Methyl (2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate

- Structure : Pyrrole ring substitution introduces heterocyclic diversity.

- Bioactivity : Hypoglycemic activity in insulin-resistant HepG2 cells (10 µM concentration increases glucose uptake by 38%) .

- Solubility : Reduced aqueous solubility due to the hydrophobic pyrrole moiety compared to the target compound’s simpler aromatic substituents .

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

- Structure : Nitro and sulfanyl groups confer strong electron-withdrawing effects.

- Reactivity : Susceptible to nucleophilic attack at the sulfanyl group, unlike the chemically stable target compound .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Solubility and Reactivity Trends

| Compound Class | Solubility in Methanol | Reactivity Notes |

|---|---|---|

| Saturated esters (e.g., target compound) | Moderate | Stable under acidic conditions |

| α,β-Unsaturated esters (e.g., Methyl p-coumarate) | High | Prone to Michael addition reactions |

| Halogenated esters (e.g., chloro analog) | Low | Electrophilic sites for cross-coupling |

Key Findings and Implications

- Synthetic Utility : Chloro and nitro derivatives serve as intermediates for further functionalization, leveraging their reactive substituents .

- Natural vs. Synthetic : Naturally occurring analogs (e.g., Methyl p-coumarate) show broader ecological roles but lower thermal stability than synthetic derivatives .

Biological Activity

Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate, also known as a root exudate, has garnered attention for its diverse biological activities, particularly in the fields of plant biology and pharmacology. This compound has been shown to play a significant role in modulating root system architecture and possesses potential anti-inflammatory properties.

Target of Action

this compound primarily acts as a nitrification inhibitor , affecting the activity of ammonia-oxidizing bacteria and archaea. This compound inhibits the function of the Macrophage Migration Inhibitory Factor (MIF) , which is crucial in various inflammatory processes.

Biochemical Pathways

The compound influences several biochemical pathways, notably the auxin biosynthesis pathway , which is essential for root development. It modulates root system architecture by inhibiting primary root elongation while promoting lateral root formation.

Pharmacokinetics

This compound is classified as a small molecule with notable cell permeability. Its efficacy in biological systems is influenced by environmental factors, with optimal inhibitory effects on nitrification observed at specific concentrations (e.g., 1000 mg kg) .

Cellular Effects

In cellular studies, this compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells and human peripheral blood mononuclear cells (PBMCs). This inhibition suggests that this compound may serve as a potent anti-cytokine agent .

Case Studies

-

Nitrification Inhibition

A study highlighted that this compound effectively inhibited nitrification, which is critical for maintaining soil health and nutrient cycling. The inhibitory action was concentration-dependent, with maximum effects at higher concentrations. -

Anti-inflammatory Activity

In research involving LPS-stimulated immune cells, this compound significantly reduced levels of inflammatory cytokines. The compound's ability to inhibit the NF-κB pathway further supports its potential therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate, and what factors influence yield optimization?

The synthesis typically involves esterification of the corresponding propanoic acid derivative or substitution reactions using nucleophiles. Key factors include:

- Catalyst selection : Acidic or basic conditions for esterification (e.g., sulfuric acid for protonation of hydroxyl groups) .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Temperature control : Hydrolysis side reactions are minimized at lower temperatures (e.g., 0–25°C) .

Yield optimization requires monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- NMR spectroscopy : - and -NMR verify aromatic proton environments (e.g., 4-hydroxyphenyl group at δ 6.5–7.5 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 286.12) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguity in crystalline derivatives .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Reverse-phase HPLC : C18 columns with UV detection (λ = 254 nm) separate the compound from biological interferents .

- LC-MS/MS : Enhances sensitivity for low-concentration samples (e.g., plasma or tissue homogenates) .

- Calibration curves : Use deuterated analogs (e.g., methyl-d derivatives) as internal standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from:

- Bioavailability limitations : Poor solubility or rapid ester hydrolysis in vivo (e.g., serum esterases cleave the methyl ester) .

- Metabolic stability : Phase II conjugation (e.g., glucuronidation of the 4-hydroxyphenyl group) reduces active compound concentration .

Mitigation strategies : - Prodrug modifications (e.g., tert-butyl esters) to enhance metabolic stability .

- Co-administration with esterase inhibitors (e.g., bis-nitrophenyl phosphate) in animal models .

Q. What strategies are effective in optimizing stereochemical purity during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in asymmetric syntheses .

- Chiral chromatography : Preparative HPLC with amylose-based columns resolves racemic mixtures (e.g., >99% ee) .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer .

Q. How does the electronic environment of the hydroxyphenyl group influence reactivity in nucleophilic substitutions?

- Electron-donating effects : The 4-hydroxyl group activates the aromatic ring for electrophilic substitutions (e.g., nitration or sulfonation) but deactivates it toward nucleophilic attacks .

- Protection strategies : Acetylation of the hydroxyl group (to form an ether) prevents undesired oxidation during reactions .

- pH-dependent reactivity : Deprotonation at high pH (>10) enhances nucleophilic aromatic substitution at the ortho position .

Q. What computational methods validate the observed regioselectivity in its chemical reactions?

- Density Functional Theory (DFT) : Calculates transition-state energies to predict regioselectivity in electrophilic substitutions (e.g., bromination at the para position) .

- Molecular docking : Models interactions between the compound and biological targets (e.g., cytokine receptors) to explain bioactivity .

Methodological Considerations

Q. What protocols ensure reproducibility in hydrolysis studies of this ester compound?

- Standardized conditions : Use 0.1 M NaOH/MeOH (1:1 v/v) at 25°C for 24 hours, monitored by HPLC .

- Control experiments : Include esterase-free buffers to distinguish enzymatic vs. non-enzymatic hydrolysis .

Q. How are conflicting cytotoxicity data reconciled across different cell lines?

- Cell permeability assays : Measure intracellular concentrations via LC-MS to correlate efficacy with uptake .

- Cell-type-specific metabolism : Some lines (e.g., HepG2) express higher esterase activity, altering active metabolite levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.